1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid
Overview
Description
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid typically involves the reaction of pyrazole derivatives with piperidine carboxylic acid. Common methods include:
Condensation Reactions: Using pyrazole and piperidine derivatives under acidic or basic conditions to form the desired compound.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts to achieve the target structure.
Industrial Production Methods: Industrial production often utilizes scalable methods such as:
Batch Processing: Involving stepwise addition of reagents and controlled reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-amino-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the piperidine ring.
4-amino-1-methyl-1H-pyrazole: Similar structure with variations in the position of the amino group.
Piperidine-3-carboxylic acid: Contains the piperidine ring but lacks the pyrazole moiety.
Uniqueness: 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid is unique due to its combined pyrazole and piperidine structures, offering distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-6-8(11)9(12-13)14-4-2-3-7(5-14)10(15)16/h6-7H,2-5,11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZKQRGFVNJNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N2CCCC(C2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164028 | |
Record name | 3-Piperidinecarboxylic acid, 1-(4-amino-1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-98-3 | |
Record name | 3-Piperidinecarboxylic acid, 1-(4-amino-1-methyl-1H-pyrazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-(4-amino-1-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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